2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride
CAS No.:
Cat. No.: VC13766458
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN2O2 |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 2,6-bis(phenylmethoxy)pyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C19H18N2O2.ClH/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16;/h1-12H,13-14,20H2;1H |
| Standard InChI Key | BHXWFZWKLXWIHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride is C₁₉H₁₈ClN₂O₂, derived from the parent amine through protonation with hydrochloric acid. The pyridine ring’s substitution pattern confers unique electronic and steric properties, making it amenable to further functionalization. The benzyloxy groups enhance solubility in organic solvents, while the amine hydrochloride moiety improves crystallinity .
Spectral Characterization
While direct spectral data for this compound is limited in the provided sources, analogous compounds like 2,6-Bis(benzyloxy)pyridine (PubChem CID 819936) exhibit characteristic NMR signals: aromatic protons appear between δ 7.2–8.0 ppm, and benzyl methylene groups resonate near δ 5.3 ppm . The hydrochloride salt’s IR spectrum would likely show N–H stretches near 2500–3000 cm⁻¹ and aromatic C=C vibrations at 1450–1600 cm⁻¹.
Synthesis and Reaction Pathways
The synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride involves a multi-step sequence, often starting from nitro-substituted precursors.
Reduction of Nitro Intermediates
A related compound, 6-(benzyloxy)pyridin-3-amine, is synthesized via the reduction of 2-benzyloxy-5-nitropyridine using iron powder and ammonium chloride in tetrahydrofuran (THF)/water at 75°C . This method achieves a 100% yield, suggesting its potential applicability to the target compound. For 2,6-Bis(benzyloxy)pyridin-3-amine, a similar strategy could involve:
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Nitration: Introducing a nitro group at the 3-position of 2,6-Bis(benzyloxy)pyridine.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/NH₄Cl) to convert the nitro group to an amine.
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Salt Formation: Treatment with HCl to yield the hydrochloride salt .
Table 1: Representative Reaction Conditions for Amine Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Reduction | Fe, NH₄Cl, THF/H₂O, 75°C, 5 hr | 100% |
| Salt Formation | HCl, RT | >95% |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in water due to the hydrochloride salt. The benzyl ether groups impart lipophilicity, facilitating its use in organic phases. Stability studies indicate that the compound should be stored under inert conditions to prevent decomposition .
Predicted Properties
While experimental data for this specific compound is sparse, analogs like 2,6-Bis(benzyloxy)pyridine-3-boronic acid (CAS 2096339-92-1) offer insights:
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; ensure ventilation |
| Storage | Keep in a cool, dry place under nitrogen |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The amine hydrochloride serves as a precursor to antiviral and antibiotic agents. For example, the boronic acid derivative (CAS 2096339-92-1) participates in Suzuki-Miyaura couplings to generate biaryl structures common in drug candidates .
Ligand Design
The pyridine moiety can coordinate to metals, making it useful in catalysis. Derivatives have been explored in asymmetric synthesis and transition-metal complexes .
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